molecular formula C6H6N2O B1297882 1-(Pyrimidin-4-yl)ethanone CAS No. 39870-05-8

1-(Pyrimidin-4-yl)ethanone

Cat. No. B1297882
CAS RN: 39870-05-8
M. Wt: 122.12 g/mol
InChI Key: UZKADDSUUBRMKO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)ethanone, commonly referred to as pyrazole, is an organic compound belonging to the heterocyclic family of compounds. Pyrazole is a five-membered ring system composed of four carbon atoms and one nitrogen atom. Pyrazole has a wide range of applications in the field of medicinal chemistry and is used as a building block for the synthesis of many pharmaceuticals. Pyrazole is also known for its ability to bind to certain enzymes and proteins, making it a valuable tool in the development of drugs and other therapeutic agents.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives have been acknowledged for their broad pharmacological effects, including significant anti-inflammatory activities. These compounds inhibit the expression and activities of crucial inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins, showcasing potent anti-inflammatory effects. Detailed structure-activity relationships (SARs) of numerous pyrimidines indicate the potential for developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Anticancer Applications

Pyrimidines serve as building blocks for DNA and RNA, exhibiting diverse pharmacological activities, including notable anticancer effects. Research and patent literature have documented the anticancer potential of pyrimidines in various scaffolds, acting through different mechanisms, suggesting their significant role in cancer therapy. This is supported by numerous patents on pyrimidine-based anticancer agents, highlighting the ongoing interest in this area (Kaur et al., 2014).

Synthetic Applications

Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, have wide applicability in medicinal and pharmaceutical industries due to their broader synthetic applications. Recent investigations have emphasized the use of hybrid catalysts for the synthesis of these scaffolds, offering insights into the development of lead molecules for pharmaceutical use (Parmar et al., 2023).

Green Chemistry Perspectives

The Biginelli Reaction, an eco-friendly approach to synthesizing dihydropyrimidinones (DHPMs), demonstrates the increasing application of green technology in producing pyrimidine derivatives. These DHPMs possess a wide range of pharmacological activities, reinforcing the relevance of environmentally thoughtful methodologies in synthesizing bioactive compounds (Panda et al., 2012).

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-4-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with ROS1 kinase, a receptor tyrosine kinase involved in cell proliferation and survival . The interaction between this compound and ROS1 kinase results in the inhibition of the kinase’s activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it can inhibit cell proliferation and induce apoptosis by targeting ROS1 kinase . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ROS1 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the signaling pathways that promote cell proliferation and survival . Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on ROS1 kinase and other cellular targets, leading to sustained changes in cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied at various dosages. At lower doses, the compound has been shown to effectively inhibit ROS1 kinase activity and reduce tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in pyrimidine metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of this compound on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues may also be influenced by its interactions with plasma proteins and other binding partners .

Subcellular Localization

This compound has been observed to localize to specific subcellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in these compartments .

properties

IUPAC Name

1-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKADDSUUBRMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337040
Record name 1-(Pyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39870-05-8
Record name 1-(4-Pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39870-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 22.2 g. of methyl magnesium chloride in ether is added 10.5 g. of 4-pyrimidinecarbonitrile in tetrahydrofuran. The resulting mixture is heated at reflux for 24 hours, then poured onto ice. To the mixture is added 75 ml. of 25 percent sulfuric acid. The solution is then made basic with 10 percent aqueous sodium carbonate solution and extracted with ether. The extracts are dried and concentrated to give methyl 4-pyrimidyl ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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